molecular formula C15H22N2O5S2 B254050 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide

Cat. No. B254050
M. Wt: 374.5 g/mol
InChI Key: CGYYCAJJQKQIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide, also known as DBS, is a chemical compound that has been widely used in scientific research. DBS belongs to the family of sulfonamides, which are known for their antibacterial properties. However, DBS does not possess any antibacterial activity. Instead, it has been found to have various biochemical and physiological effects that make it useful in scientific research.

Mechanism of Action

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion at the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate.
Biochemical and Physiological Effects:
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide has also been found to have anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes. In addition, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide has been found to have neuroprotective properties by inhibiting the activity of acetylcholinesterase enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various biological processes. One limitation of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide is its potential toxicity. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide has been found to be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for the use of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide in scientific research. One direction is the development of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide analogs with improved selectivity and reduced toxicity. Another direction is the use of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Finally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide could be used in the development of new diagnostic tools for the detection of specific enzymes in biological samples.
Conclusion:
In conclusion, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide is a chemical compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of specific enzymes. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide has various biochemical and physiological effects that make it useful in the study of various biological processes. While 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide has some limitations, it has several future directions for its use in scientific research.

Synthesis Methods

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide can be synthesized by the reaction of 4-chloro-N,N-dipropylbenzenesulfonamide with sodium hydride and 1,1-dioxide-3-mercapto-2-isothiazolidinone. The reaction yields 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide as a white crystalline solid.

Scientific Research Applications

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in various tissues. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.

properties

Product Name

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N,N-dipropylbenzenesulfonamide

Molecular Formula

C15H22N2O5S2

Molecular Weight

374.5 g/mol

IUPAC Name

N,N-dipropyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H22N2O5S2/c1-3-10-16(11-4-2)24(21,22)14-7-5-13(6-8-14)17-15(18)9-12-23(17,19)20/h5-8H,3-4,9-12H2,1-2H3

InChI Key

CGYYCAJJQKQIDZ-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCS2(=O)=O

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCS2(=O)=O

Origin of Product

United States

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